molecular formula C9H12ClNO3 B2465249 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride CAS No. 1955554-94-5

4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride

Cat. No.: B2465249
CAS No.: 1955554-94-5
M. Wt: 217.65
InChI Key: KFFAMNIMCRTKBG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride is a benzoic acid derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 4-position and a methoxy (-OCH₃) group at the 2-position of the aromatic ring. The hydrochloride salt enhances its aqueous solubility, making it valuable in pharmaceutical and material science applications .

  • Molecular Formula: Estimated as C₉H₁₀ClNO₄ (benzoic acid backbone + aminomethyl, methoxy, and HCl).
  • Key Features: The methoxy group increases electron density on the aromatic ring, influencing reactivity and binding interactions. The aminomethyl group provides a site for further functionalization, such as conjugation or salt formation.

This compound serves as a versatile building block in drug synthesis, agrochemicals, and advanced materials .

Properties

IUPAC Name

4-(aminomethyl)-2-methoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-8-4-6(5-10)2-3-7(8)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFAMNIMCRTKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride typically involves the reaction of 2-methoxybenzoic acid with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride with key analogs:

Compound Name Molecular Formula Substituents CAS Number Molecular Weight (g/mol) Key Applications
4-(Aminomethyl)benzoic acid C₈H₉NO₂ -CH₂NH₂ at 4-position 56-91-7 151.16 Pharmaceutical intermediates
4-(Aminomethyl)-2-methylbenzoic acid HCl C₉H₁₂ClNO₂ -CH₂NH₂ (4), -CH₃ (2) 1909306-16-6 201.65 Drug synthesis, agrochemicals
Methyl 4-(aminomethyl)-2-methoxybenzoate HCl C₁₀H₁₄ClNO₃ -CH₂NH₂ (4), -OCH₃ (2), ester 6232-11-7 231.68 (est.) Prodrug design, hydrolysis studies
3,5-Diaminobenzoic acid dihydrochloride C₇H₉Cl₂N₂O₂ -NH₂ at 3,5-positions N/A 229.07 Fluorescent probes, polymers
4-Amino-2-bromobenzoic acid HCl C₇H₆BrClNO₂ -NH₂ (4), -Br (2) 61566-59-4 250.49 Halogenated drug intermediates
Key Observations:

Substituent Effects: Methoxy vs. Ester vs. Acid: The methyl ester derivative (CAS 6232-11-7) is less polar and may act as a prodrug, requiring hydrolysis to release the active carboxylic acid . Halogenation: Bromine in 4-Amino-2-bromobenzoic acid HCl enhances electrophilic aromatic substitution reactivity, useful in cross-coupling reactions .

Solubility :

  • Hydrochloride salts (e.g., target compound, CAS 1909306-16-6) exhibit superior water solubility compared to free bases, critical for bioavailability in drug formulations .

Biological Activity

4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride, also known by its CAS number 1955554-94-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and recent research findings.

  • Molecular Formula: C10H13ClN2O3
  • Molecular Weight: 232.67 g/mol
  • Structure: The compound features a methoxy group and an amino group, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various strains of bacteria and fungi. The compound's mechanism may involve disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines. The exact mechanism is under investigation, but it is hypothesized that it may induce apoptosis through modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell signaling pathways, which can lead to reduced cell growth and proliferation.
  • DNA Interaction: Preliminary data suggest that it can bind to DNA, affecting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of several benzoic acid derivatives found that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Study 2: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various derivatives of benzoic acids, including this compound. The compound exhibited an IC50 value of 12 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity.

Compound NameIC50 (µM)Target Cell Line
4-(Aminomethyl)-2-methoxybenzoic acid12MCF-7 (Breast Cancer)
Control Compound>50MCF-7

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of benzoic acid derivatives. For instance, the introduction of different substituents on the aromatic ring can significantly affect the compound's potency and selectivity towards specific biological targets.

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